molecular formula C19H18Cl2N2O3 B11170302 [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](2,6-dichlorophenyl)methanone

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](2,6-dichlorophenyl)methanone

Cat. No.: B11170302
M. Wt: 393.3 g/mol
InChI Key: AUBVPZCFXWFHKJ-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone is a complex organic compound with a unique structure that combines a benzodioxole moiety with a piperazine ring and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the benzodioxole and piperazine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include halogenated solvents, strong bases, and coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone is studied for its potential as a pharmacological agent. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of interest for pharmaceutical research.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone lies in its complex structure, which allows for diverse chemical reactivity and potential applications in various fields. Its combination of functional groups provides a versatile platform for the development of new compounds and materials.

Properties

Molecular Formula

C19H18Cl2N2O3

Molecular Weight

393.3 g/mol

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(2,6-dichlorophenyl)methanone

InChI

InChI=1S/C19H18Cl2N2O3/c20-14-2-1-3-15(21)18(14)19(24)23-8-6-22(7-9-23)11-13-4-5-16-17(10-13)26-12-25-16/h1-5,10H,6-9,11-12H2

InChI Key

AUBVPZCFXWFHKJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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